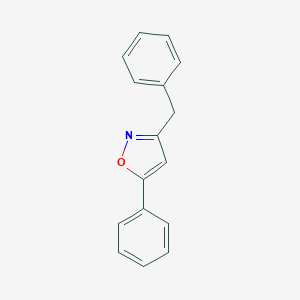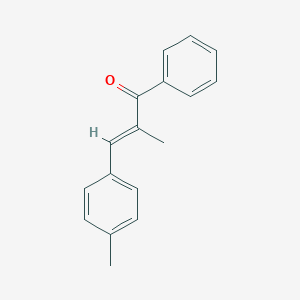![molecular formula C20H22O3S B289852 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one, also known as DMDD, is a synthetic compound that has been researched for its potential therapeutic applications. DMDD belongs to the class of thiochromene derivatives and has shown promising results in various scientific studies.
作用機序
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is still under investigation.
Biochemical and Physiological Effects:
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. Additionally, 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is also soluble in various solvents, which makes it easy to use in different experiments. However, one limitation of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is that its exact mechanism of action is still not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Another potential direction is to investigate the potential use of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one and its potential therapeutic applications.
合成法
The synthesis of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-one with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with sulfur and sodium hydride to obtain 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one. This synthesis method has been optimized to produce 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one in high yields and purity.
科学的研究の応用
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C20H22O3S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
(4S,11aS)-7,8-dimethoxy-4,11a-dimethyl-2,4,10,11-tetrahydroindeno[4,5-c]thiochromen-1-one |
InChI |
InChI=1S/C20H22O3S/c1-11-19-12(7-8-20(2)14(19)5-6-18(20)21)13-9-15(22-3)16(23-4)10-17(13)24-11/h5,9-11H,6-8H2,1-4H3/t11-,20-/m0/s1 |
InChIキー |
MWIYBQMVEHXNMK-YBTHPKLGSA-N |
異性体SMILES |
C[C@H]1C2=C(CC[C@]3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
SMILES |
CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
正規SMILES |
CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)



![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

